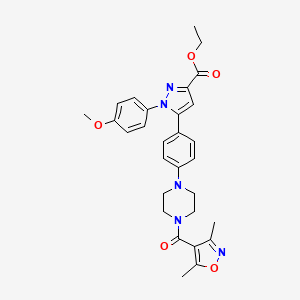![molecular formula C12H15NOSi B14165698 Pyridine, 2-[3-(trimethylsilyl)-2-furanyl]- CAS No. 89275-61-6](/img/structure/B14165698.png)
Pyridine, 2-[3-(trimethylsilyl)-2-furanyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-[3-(trimethylsilyl)-2-furanyl]- is an organic compound that features a pyridine ring substituted with a trimethylsilyl group and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pyridine, 2-[3-(trimethylsilyl)-2-furanyl]- can be synthesized through the reaction of pyridine with chlorotrimethylsilane in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of the hydrogen atom on the pyridine ring with the trimethylsilyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2-[3-(trimethylsilyl)-2-furanyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Pyridine, 2-[3-(trimethylsilyl)-2-furanyl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silylated intermediates.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Pyridine, 2-[3-(trimethylsilyl)-2-furanyl]- exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. Additionally, the compound can participate in coordination chemistry, forming complexes with metal ions and other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trimethylsilyl)pyridine: Similar in structure but lacks the furan ring.
2-(Trimethylsilylethynyl)pyridine: Contains an ethynyl group instead of a furan ring.
3-(Trimethylsilyl)pyridine: The trimethylsilyl group is positioned differently on the pyridine ring.
Uniqueness
Pyridine, 2-[3-(trimethylsilyl)-2-furanyl]- is unique due to the presence of both the trimethylsilyl group and the furan ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
89275-61-6 |
|---|---|
Formule moléculaire |
C12H15NOSi |
Poids moléculaire |
217.34 g/mol |
Nom IUPAC |
trimethyl-(2-pyridin-2-ylfuran-3-yl)silane |
InChI |
InChI=1S/C12H15NOSi/c1-15(2,3)11-7-9-14-12(11)10-6-4-5-8-13-10/h4-9H,1-3H3 |
Clé InChI |
HXEUWENGWIKDHK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C(OC=C1)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


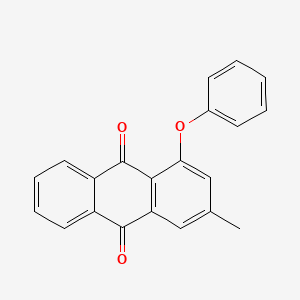
![11H-Indolo[3,2-c]quinolin-9-amine, 3-chloro-N,N-diethyl-8-methoxy-](/img/structure/B14165621.png)
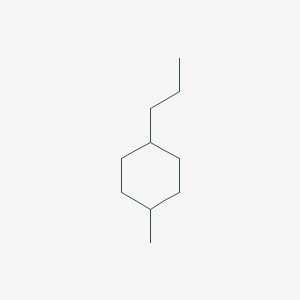
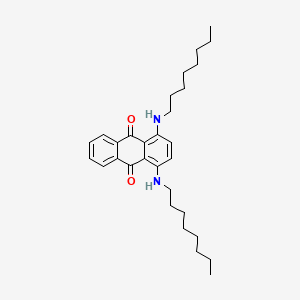
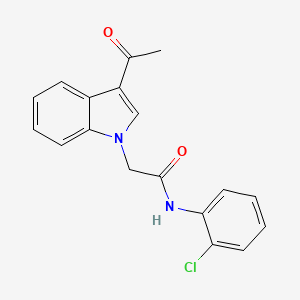


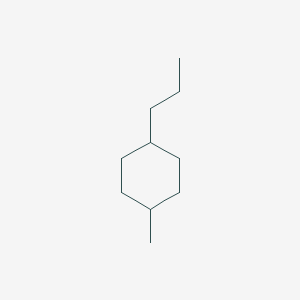
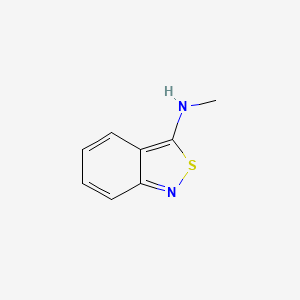
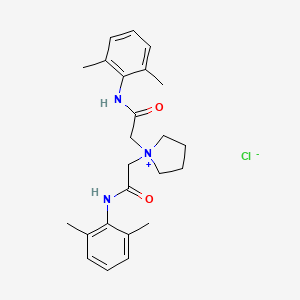
![5-methyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole](/img/structure/B14165667.png)
![5-(Butane-1-sulfonyl)-3-(1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B14165675.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B14165687.png)
